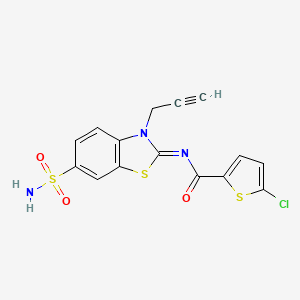

5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Description

5-Chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide backbone fused with a benzothiazole scaffold. The 5-chloro substitution on the thiophene ring likely contributes to electronic modulation and steric effects, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h1,3-6,8H,7H2,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHFNJJROJUZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring. Subsequent steps include the introduction of the prop-2-ynyl group and the sulfamoyl group through nucleophilic substitution reactions. The final step involves the formation of the thiophene-2-carboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have biological activity, such as antimicrobial or antifungal properties.

Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Bioactivity and Binding Interactions

- Methanesulfonate derivative : The oxazolidinone and triazine moieties enable selective binding to coagulation factors (e.g., Factor Xa), validated in preclinical thrombosis models.

- Target compound : The benzothiazole scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), though specific targets require experimental validation. The propargyl group may facilitate covalent binding to cysteine residues in enzymes, a feature absent in compared analogs.

Biological Activity

5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Chlorine atom at the 5-position

- Benzothiazole moiety with a sulfamoyl group

- Thiophene ring fused with a carboxamide group

This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene) exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Pyrazole derivatives, which share structural similarities with the compound , have shown promising results against different cancer cell lines. For example, studies have indicated that certain pyrazole-based compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) and enhance the effects of conventional chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

The biological activity of this compound is believed to result from multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

- Cell Cycle Arrest : By interfering with the normal cell cycle progression, these compounds can prevent cancer cells from proliferating.

Case Studies

Several case studies provide insight into the efficacy of this compound:

- Antimicrobial Efficacy Study :

- Anticancer Activity Study :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling thiophene-2-carboxylic acid derivatives with functionalized benzothiazole intermediates. Key steps include chlorination, sulfamoylation, and prop-2-ynyl group introduction. Optimization involves:

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Sonogashira coupling) .

- Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) to stabilize intermediates .

- Temperature : Controlled heating (60–100°C) to prevent side reactions .

- Characterization : Purity is verified via HPLC (>95%), and intermediates are tracked using TLC .

Q. What spectroscopic techniques are essential for characterizing this compound's structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies proton environments (e.g., sulfamoyl NH₂ at δ 6.8–7.2 ppm) and carbon backbone .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzothiazole-thiophene core .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 457.0321) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S=O at 1150 cm⁻¹) .

Advanced Research Questions

Q. How can in silico methods predict the biological targets of this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450). The sulfamoyl group shows high affinity for zinc-containing active sites .

- Pharmacophore Mapping : Identify key features (e.g., chloro-thiophene as a hydrophobic anchor) using Schrödinger Suite .

- ADME Prediction : Tools like SwissADME assess bioavailability (LogP ~3.2) and blood-brain barrier penetration (low) .

Q. What strategies address contradictory bioactivity data in different assays (e.g., antimicrobial vs. anticancer)?

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify selectivity .

- Mechanistic Studies :

- Reactive Oxygen Species (ROS) Assays : Link cytotoxicity to oxidative stress in cancer cells .

- Resazurin Reduction Tests : Differentiate between static and cidal antimicrobial effects .

- Control Experiments : Compare with structurally related analogs (e.g., triazole derivatives) to isolate functional group contributions .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

- Scaffold Modifications :

- Benzothiazole Substitutions : Replace prop-2-ynyl with ethyl or methoxy groups to alter steric effects .

- Thiophene Modifications : Introduce nitro or amino groups to enhance electron density .

- Biological Testing : Screen derivatives against standardized panels (e.g., NCI-60 for anticancer activity) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, LogP) with activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility and stability profiles?

- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification. Conflicting data may arise from aggregation in aqueous media .

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.